molecular formula C15H22N2OS B4287382 N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B4287382
M. Wt: 278.4 g/mol
InChI Key: GSSGVDMMWFPLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields of research. DMPT is a thioamide derivative and is a white, crystalline powder that is soluble in water and organic solvents. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable research tool for scientists.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the expression of genes involved in cell growth and differentiation, as well as the release of various neurotransmitters, including dopamine and serotonin. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have a variety of biochemical and physiological effects, including increased growth and feed intake in animals, inhibition of cancer cell growth, and increased neurotransmitter release. It has also been found to increase the expression of genes involved in cell growth and differentiation, as well as the activation of the AMPK pathway. These effects make N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide a valuable research tool for scientists studying various aspects of biology and medicine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its ability to increase the release of neurotransmitters, making it a potential tool for studying the mechanisms of synaptic plasticity. It has also been found to have anti-cancer properties, making it a potential tool for studying cancer cell growth. However, one limitation of using N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its potential toxicity, as high doses of the compound have been found to cause liver damage in animals.

Future Directions

There are several future directions for research involving N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One potential area of research is the development of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide as a feed additive for livestock, as it has been found to increase growth and feed intake in animals. Another potential area of research is the development of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and its potential applications in various fields of research.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields of research, including agriculture, medicine, and neuroscience. In agriculture, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the growth and feed intake of animals, making it a potential feed additive for livestock. In medicine, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In neuroscience, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the release of neurotransmitters, making it a potential tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-10-5-11(2)7-14(6-10)16-15(19)17-8-12(3)18-13(4)9-17/h5-7,12-13H,8-9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGVDMMWFPLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-dimethylphenyl)-2,6-dimethylmorpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.